Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name :
Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate.
Synonyms :
Molecular Weight :
282.29 g/mol.
SMILES Notation :
COC(=O)C(=O)CC(=O)C₁=CC=C(C=C₁)C₂=CC=CC=C₂.
Structural Characteristics and Molecular Geometry
Core Structure
The molecule consists of:
Key Features:
- Keto-Enol Tautomerism : Like most β-diketones, this compound exhibits tautomeric equilibrium between keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered conjugated system.
- Planarity : The biphenyl group introduces rigidity, while the diketone chain allows conformational flexibility.
Properties
IUPAC Name |
methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYQRPUOLGQGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493491 | |
| Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63656-27-9 | |
| Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
Data Table: Summary of Preparation Methods
| Step | Method Description | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Claisen condensation to form diketone | Methyl acetate, base (NaH) | THF or EtOH | 0-25°C | 70-85 | Requires dry conditions |
| 2 | Aromatic substitution (Friedel-Crafts) | 4-Biphenyl derivative, AlCl3 | DCM or toluene | 25-80°C | 60-75 | Lewis acid catalyst needed |
| 3 | Suzuki coupling (alternative to step 2) | 4-Biphenylboronic acid, Pd catalyst | THF/H2O mixture | 50-90°C | 65-80 | More selective, milder conditions |
| 4 | Esterification (if required) | Methanol, acid catalyst (H2SO4) | Methanol | Reflux | 80-90 | Purification by distillation |
Detailed Research Findings
- Purity and Yield Optimization: The choice between Friedel-Crafts and Suzuki coupling depends on the desired purity and functional group tolerance. Suzuki coupling offers milder conditions and better control over regioselectivity, leading to higher purity products.
- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm the structure of intermediates.
- Safety and Handling: The compound and intermediates should be handled under inert atmosphere to prevent oxidation. Protective equipment is required due to the potential toxicity of reagents and solvents.
- Scale-Up Considerations: For industrial preparation, solvent recovery and catalyst recycling are important to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate serves as a scaffold for designing new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance biological activity.
Case Study : Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a study on breast cancer cell lines (MCF-7) showed significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment, indicating a dose-dependent response .
Organic Synthesis
This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its unique structure facilitates reactions that lead to the formation of various derivatives, which are valuable in synthetic chemistry.
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate in acidic medium | Carboxylic acids |
| Reduction | Lithium aluminum hydride in anhydrous ether | Alcohols |
| Substitution | Electrophilic reagents with Lewis acid catalyst | Halogenated or nitrated biphenyl derivatives |
Material Science
This compound is explored for developing advanced materials with specific properties. Its potential applications include:
- Polymer Production : The compound can be used to create polymers with enhanced durability.
- Coatings : It may serve as a component in coatings that provide resistance to environmental factors.
Biochemical Research
In biochemical studies, this compound is investigated for its interactions with biological molecules and potential therapeutic effects. Its ability to engage in π-π stacking interactions with aromatic residues in proteins influences protein structure and function . Additionally, preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Bacillus subtilis | 18 | 50 |
Mechanism of Action
The mechanism of action of Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites . These interactions can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-biphenyl group in the target compound increases molecular weight and hydrophobicity compared to phenyl or thienyl analogs. This may improve thermal stability in polymer applications but reduce solubility in polar solvents. Thienyl-substituted analogs (e.g., Methyl 2,4-dioxo-4-(2-thienyl)butanoate) exhibit lower molecular weights but introduce sulfur, which can influence redox behavior and coordination chemistry .
Synthetic Methods: All analogs share a common synthesis route involving esterification of the parent acid with an alcohol (e.g., methanol or ethanol) under acidic conditions . For example, methyl 4-(3,4-dimethoxyphenyl)butanoate is synthesized via refluxing the acid with methanol and H2SO4 .
Physical and Chemical Properties :
- Solubility : The biphenyl derivative is less polar than phenyl or thienyl analogs, favoring solubility in aromatic solvents (e.g., toluene).
- Reactivity : The β,δ-diketo ester moiety is highly reactive, enabling use in Claisen-Schmidt condensations or Michael additions. The biphenyl group may sterically hinder certain reactions compared to smaller substituents.
Biological Activity
Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate, also known as Methyl 4-(1,1'-biphenyl-4-yl)-2,4-dioxobutanoate, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.
Chemical Structure and Properties
- Chemical Formula : C16H14O4
- Molecular Weight : 270.28 g/mol
- Functional Groups : Contains a dioxo butanoate structure and biphenyl moiety.
The presence of both the dioxo and biphenyl groups contributes to its distinct chemical reactivity and potential interactions with biological systems.
This compound's biological activity is primarily attributed to its interaction with various molecular targets:
- π-π Stacking Interactions : The biphenyl group can engage in π-π stacking with aromatic residues in proteins, influencing protein structure and function.
- Hydrolysis : The ester group can undergo hydrolysis, leading to the release of active metabolites that may exhibit biological effects.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives of methyl dioxobutanoate have shown promise in inhibiting tumor growth by inducing apoptosis in malignant cells.
Case Study : A study evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment, suggesting a dose-dependent response.
Antimicrobial Properties
The compound has been explored for its antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Bacillus subtilis | 18 | 50 |
Applications in Research
- Medicinal Chemistry : this compound serves as a scaffold for designing new pharmaceuticals targeting various diseases.
- Organic Synthesis : It is utilized as an intermediate in synthesizing more complex organic molecules.
- Material Science : The compound is explored for developing advanced materials with specific properties.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 2,4-dioxo-4-(2-thienyl)butanoate | Antimicrobial, anti-inflammatory | Contains thienyl group |
| Methyl 2-(5-methyl-1H-pyrazol-4-carbonyl)-2,4-dihydro-pyrazol-3-one | Anticancer | Pyrazole ring enhances bioactivity |
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate with high purity?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of the corresponding carboxylic acid. For example, refluxing 4-(4-phenylphenyl)-2,4-dioxobutanoic acid with methanol and sulfuric acid (H₂SO₄) under controlled conditions achieves esterification . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures ≥95% purity. Alternative routes include Claisen condensation of methyl acetoacetate derivatives with biphenyl carbonyl compounds under basic conditions (e.g., NaOMe/THF) .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm ester carbonyl signals (δ ~3.7 ppm for methyl ester, δ ~170-180 ppm for carbonyl carbons) and biphenyl aromatic protons (δ ~7.2-7.8 ppm) .
- IR Spectroscopy : Identify key functional groups (C=O stretching at ~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for diketone) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 296.1 (calculated for C₁₇H₁₄O₄) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reaction yields for the cyclization of this compound derivatives?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary catalysts (e.g., p-TsOH vs. Lewis acids), solvents (polar aprotic vs. non-polar), and temperatures to identify optimal conditions .
- In-Situ Monitoring : Use HPLC or inline IR to track reaction progress and intermediate formation. For example, unexpected diketone tautomerization may reduce cyclization efficiency .
- Kinetic Studies : Compare activation energies under different conditions to pinpoint rate-limiting steps .
Q. How can computational chemistry predict the reactivity of this compound in novel heterocyclic syntheses?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attacks at the diketone moiety to predict regioselectivity in reactions with amines or hydrazines .
- Molecular Docking : Screen derivatives for potential bioactivity (e.g., antimicrobial or anticancer properties) by simulating interactions with target proteins (e.g., kinase enzymes) .
Contradiction Analysis
- Discrepancy in Oxidation Efficiency : reports 79% yield for Jones reagent-mediated oxidation of a similar diketone, while other studies using milder oxidants (e.g., KMnO₄) show lower yields (~60%). This suggests solvent polarity and steric effects from the biphenyl group may influence reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
